Crotyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

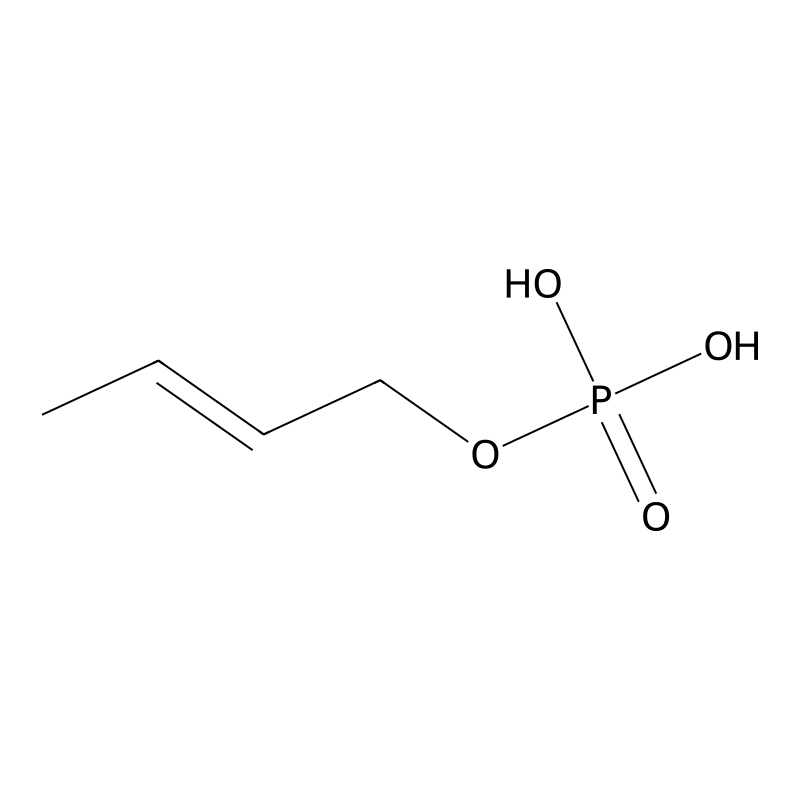

Crotyl phosphate is an organic compound with the molecular formula and a molecular weight of approximately 152.09 g/mol. It is a phosphate ester derived from crotyl alcohol, characterized by the presence of a phosphate group attached to the crotyl moiety. The compound is recognized for its role in biochemical processes, particularly in enzymatic reactions that involve phosphate transfer, which are crucial in cellular metabolism and energy transfer systems.

Research indicates that crotyl phosphate exhibits biological activity, particularly in metabolic pathways involving sulfur-containing compounds. In studies involving rats, administration of crotyl phosphate led to the excretion of metabolites such as 3-hydroxy-1-methylpropylmercapturic acid, suggesting its involvement in detoxification processes . Furthermore, the compound's interactions with various enzymes underline its significance in bio

Crotyl phosphate can be synthesized through enzymatic phosphorylation of crotyl alcohol. This process typically involves the use of kinases such as hydroxyethylthiazole kinase or thiamine kinase, which catalyze the transfer of a phosphate group from adenosine triphosphate to crotyl alcohol, resulting in the formation of crotyl phosphate . Alternative synthetic routes may also include chemical phosphorylation methods, although enzymatic synthesis is preferred for its specificity and efficiency.

Crotyl phosphate has several applications in both industrial and research contexts:

- Biochemical Research: It serves as a substrate for studying enzyme kinetics and mechanisms involved in phosphate transfer reactions.

- Synthetic Chemistry: Crotyl phosphate can be used as an intermediate in the synthesis of various organic compounds, including butadiene.

- Pharmaceutical Development: Its metabolites may have implications in drug metabolism studies and the development of detoxifying agents.

Interaction studies involving crotyl phosphate primarily focus on its role as a substrate for various kinases and phosphatases. These studies reveal how crotyl phosphate interacts with enzymes that facilitate phosphorylation and dephosphorylation reactions, thus influencing metabolic pathways. The compound's ability to form complexes with metal ions such as magnesium enhances its electrophilicity, making it an effective participant in bio

Crotyl phosphate shares structural characteristics with several other compounds that contain phosphate groups. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Crotyl alcohol | C₄H₈O | A direct precursor to crotyl phosphate; lacks the phosphate group. |

| Butyl phosphate | C₄H₉O₄P | Similar structure but has a butyl group instead of a crotyl group; used in similar applications. |

| Isopropyl phosphate | C₃H₉O₄P | Contains an isopropyl group; utilized in different enzymatic pathways. |

| Ethyl phosphate | C₂H₅O₄P | A simpler structure; often used as a model compound in studies involving phosphates. |

Crotyl phosphate's unique position lies in its specific structural arrangement that allows it to participate effectively in enzymatic reactions leading to important biochemical transformations.

The phosphorylation of crotyl alcohol using phosphorus oxychloride represents one of the most established chemical methodologies for synthesizing crotyl phosphate [10] [15]. Phosphorus oxychloride, a tetrahedral molecule with three phosphorus-chlorine bonds and one strong phosphorus-oxygen double bond, serves as an effective phosphorylating agent due to its electrophilic phosphorus center [15]. The reaction mechanism involves nucleophilic attack by the hydroxyl group of crotyl alcohol on the phosphorus center of phosphorus oxychloride, resulting in the formation of a chlorophosphate ester intermediate [10].

The direct reaction between phosphorus oxychloride and crotyl alcohol typically occurs under mild conditions, with temperatures ranging from 10 to 50 degrees Celsius [14]. The process can be conducted either in neat conditions or using dichloromethane as a solvent to control the reaction rate and facilitate product isolation [10]. The reaction proceeds through the formation of what can be termed a "chlorophosphate ester," which subsequently undergoes hydrolysis to yield the desired crotyl phosphate product [10].

Enhanced synthetic protocols incorporate pyridine as a base to neutralize the hydrogen chloride byproduct formed during the reaction [10]. This modification significantly improves yields, typically achieving 60 to 95 percent conversion rates [10]. The pyridine serves a dual function: it acts as a hydrogen chloride scavenger and provides a basic environment that facilitates the elimination reaction necessary for product formation [10]. The reaction time under these optimized conditions ranges from 2 to 6 hours, depending on the specific reaction conditions and desired conversion levels [10].

Industrial implementations of this methodology often employ continuous processes with alcohol recovery systems [14]. The process involves reacting phosphorus oxychloride with an excess of crotyl alcohol, followed by distillation of excess alcohol and hydrogen chloride under reduced pressure conditions of 20 to 50 millimeters of mercury [14]. The recovered alcohol and hydrogen chloride are continuously absorbed in cooled phosphorus oxychloride, creating a recycling system that maximizes atom economy and reduces waste generation [14].

Table 1: Chemical Synthesis Conditions and Yields

| Method | Temperature (°C) | Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Phosphorus oxychloride + Crotyl alcohol (Direct) | 10-50 | Neat or dichloromethane | Variable | 1-3 hours | [10] [14] |

| Phosphorus oxychloride + Crotyl alcohol (With pyridine) | Room temperature to 45 | Dichloromethane/pyridine | 60-95 | 2-6 hours | [10] |

| Phosphoenolpyruvic acid + tetrabutylammonium hydrogen sulfate catalyst | 100 | Not specified | High functional group tolerance | Single step | [11] [12] |

| Phosphorus pentoxide + Alcohol (Microwave-assisted) | 200 | Ionic liquid | 86-93 | Microwave-assisted | [38] |

| Trialkyl phosphite + Dimethyl disulfide | 40 | Dimethyl disulfide | 77 | Controlled exotherm | [39] |

Alternative chemical approaches utilize phosphoenolpyruvic acid monopotassium salt as a phosphoryl donor in combination with tetrabutylammonium hydrogen sulfate as a catalyst [11] [12]. This methodology operates at elevated temperatures of 100 degrees Celsius and demonstrates exceptional functional group tolerance, making it suitable for complex substrate molecules [12]. The mechanism involves the formation of an unprecedented mixed anhydride species that acts as an active phosphoryl donor, enabling direct introduction of unprotected phosphate groups [12].

Enzymatic Routes: Kinase-Mediated Phosphorylation in Microbial Systems

Enzymatic synthesis of crotyl phosphate through kinase-mediated phosphorylation represents a highly selective and environmentally sustainable approach [6] [23]. The primary enzymatic pathway involves the use of hydroxyethylthiazole kinase, an enzyme classified under the Enzyme Commission number 2.7.1.50, which catalyzes the transfer of a phosphate group from adenosine triphosphate to crotyl alcohol [6]. This enzyme demonstrates remarkable substrate promiscuity, accepting crotyl alcohol as an alternative substrate to its natural substrate, 4-methyl-5-(2-hydroxyethyl)thiazole [6].

The enzymatic conversion mechanism follows the standard kinase reaction pathway, where adenosine triphosphate serves as the phosphoryl donor [6] [25]. The alcohol oxygen of crotyl alcohol acts as a nucleophile, attacking the electrophilic gamma-phosphorus of adenosine triphosphate and expelling adenosine diphosphate as a leaving group [25]. This reaction requires magnesium ions as cofactors to chelate the gamma and beta-phosphate groups, thereby lowering the activation energy for phosphoryl transfer [25].

Kinetic characterization of hydroxyethylthiazole kinase from Escherichia coli reveals a Michaelis constant value of 8.35 millimolar and a catalytic turnover number of 1.24 per second when using crotyl alcohol as substrate [23]. The catalytic efficiency, calculated as the ratio of turnover number to Michaelis constant, equals 0.15 per millimolar per second [23]. These kinetic parameters indicate that while the enzyme accepts crotyl alcohol as a substrate, the catalytic efficiency is significantly lower compared to its natural substrate [23].

Protein engineering efforts have successfully enhanced the catalytic activity of hydroxyethylthiazole kinase through random mutagenesis approaches [23]. The most promising variant, designated M82V, demonstrates an 8.6-fold increase in activity compared to the wild-type enzyme [23]. This improvement was achieved through high-throughput screening of over 3000 colonies using a colorimetric assay specifically developed for this purpose [23]. The enhanced variant enables increased production of crotyl phosphate, achieving titers of 0.76 millimolar in one-pot reaction systems [23].

Alternative enzymatic approaches utilize thiamine kinase, classified under Enzyme Commission number 2.7.1.89, which also demonstrates the ability to phosphorylate crotyl alcohol [6]. This enzyme catalyzes the conversion of thiamine to thiamine phosphate under physiological conditions and has been identified in various organisms including Salmonella enterica, Plasmodium falciparum, Saccharomyces cerevisiae, and mammalian systems [6]. The substrate promiscuity of thiamine kinase extends to crotyl alcohol, although specific kinetic parameters for this alternative substrate have not been extensively characterized [6].

Table 2: Kinetic Parameters for Enzymatic Synthesis of Crotyl Phosphate

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|---|---|

| Hydroxyethylthiazole kinase (wild-type) | Crotyl alcohol | 8.35 | 1.24 | 0.15 | [23] |

| Hydroxyethylthiazole kinase (M82V variant) | Crotyl alcohol | Not reported | 8.6-fold higher than wild-type | Enhanced 8.6-fold | [23] |

| Isopentenyl phosphate kinase | Crotyl monophosphate | 1.28 | 153.14 | 119.6 | [23] |

| Thiamine kinase | Crotyl alcohol | Not reported | Not reported | Not reported | [6] |

| Aldehyde/alcohol dehydrogenase | Crotonyl-Coenzyme A | 2.34 | 1.15 | 0.49 | [23] |

Microbial systems have been engineered to produce crotyl phosphate through metabolic pathway reconstruction [23]. Methylobacterium extorquens AM1 has been successfully modified to express the necessary enzymes for converting crotonyl-Coenzyme A to crotyl phosphate via a three-enzyme pathway [23]. This pathway incorporates aldehyde/alcohol dehydrogenase from Clostridium acetobutylicum for the reduction of crotonyl-Coenzyme A to crotyl alcohol, followed by sequential phosphorylation using the optimized hydroxyethylthiazole kinase variant [23].

The engineered microbial system demonstrates the ability to produce crotyl phosphate when supplied with external crotyl alcohol, achieving intracellular concentrations of 0.60 micrograms per milliliter at mid-exponential growth phase [23]. However, direct production from crotonyl-Coenzyme A remains limited due to insufficient substrate availability and low catalytic efficiency of the aldehyde/alcohol dehydrogenase toward crotonyl-Coenzyme A [23]. The catalytic efficiency of this enzyme for crotonyl-Coenzyme A conversion is 0.49 per millimolar per second, significantly lower than its efficiency toward longer-chain substrates [23].

Optimization Strategies: Solvent Systems, Catalytic Efficiency, and Yield Maximization

Optimization of crotyl phosphate synthesis requires careful consideration of multiple parameters that collectively influence reaction efficiency and product yield [11] [12] [23]. Solvent selection plays a crucial role in both chemical and enzymatic synthesis methodologies, with anhydrous conditions being essential for preventing hydrolysis of reactive intermediates [10] [14]. In chemical synthesis using phosphorus oxychloride, the presence of even trace amounts of water leads to the formation of phosphoric acid and hydrochloric acid, which can deactivate the phosphorylating agent and reduce overall yield [15].

For enzymatic systems, pH optimization represents a critical parameter affecting both enzyme stability and catalytic activity [23] [25]. Hydroxyethylthiazole kinase demonstrates maximum activity at pH 8.0, where the enzyme maintains optimal conformation for substrate binding and catalysis [23]. Temperature optimization for enzymatic reactions typically centers around 39.5 degrees Celsius, representing a balance between enhanced reaction rates and enzyme stability [23]. Higher temperatures can increase reaction rates but may lead to enzyme denaturation and reduced overall productivity [23].

Cofactor concentration optimization is particularly important for enzymatic synthesis, as adenosine triphosphate must be present in stoichiometric quantities relative to the substrate [6] [23]. Magnesium ion concentration also requires careful optimization, as insufficient levels limit the phosphoryl transfer reaction, while excessive concentrations can lead to enzyme inhibition [25]. The optimal magnesium concentration typically ranges from 5 to 10 millimolar, depending on the specific enzyme system and reaction conditions [25].

Enzyme loading optimization has been identified as a key factor in maximizing productivity, particularly for rate-limiting enzymes such as hydroxyethylthiazole kinase [23]. The optimal enzyme concentration for the engineered M82V variant is 1.5 milligrams per milliliter, representing a balance between reaction rate and economic considerations [23]. Higher enzyme loadings provide diminishing returns due to substrate limitation and increased costs [23].

Table 3: Optimization Parameters for Crotyl Phosphate Synthesis

| Parameter | Optimal Value | Effect on Yield | Reference |

|---|---|---|---|

| pH (Enzymatic) | 8.0 | Maximum activity at pH 8.0 | [23] [25] |

| Temperature (Enzymatic) | 39.5°C | Optimal enzyme stability | [23] |

| Adenosine triphosphate concentration | Stoichiometric with substrate | Required for phosphoryl transfer | [6] [23] |

| Enzyme loading (Hydroxyethylthiazole kinase) | 1.5 mg/mL | Rate-limiting enzyme optimization | [23] |

| Reaction time (One-pot) | 6 hours with enzyme reloading | 7.6% conversion achieved | [23] |

| pH (Chemical synthesis) | Neutral to slightly basic | Prevents side reactions | [10] [15] |

| Solvent system | Anhydrous conditions | Prevents hydrolysis | [10] [14] |

| Catalyst concentration (tetrabutylammonium hydrogen sulfate) | 24.70-26.43 mol% | Enhanced phosphorylation selectivity | [11] [12] |

One-pot reaction strategies have been developed to maximize yield while minimizing purification steps [23]. These approaches combine multiple enzymatic steps in a single reaction vessel, allowing for sequential conversion of starting materials through intermediate compounds to the final product [23]. The optimal one-pot protocol involves a 6-hour reaction time with periodic enzyme reloading at 2-hour and 4-hour intervals, achieving a final conversion rate of 7.6 percent from crotyl alcohol to crotyl phosphate [23].

Catalyst regeneration strategies are particularly important for expensive enzymatic systems [23]. The reloading of hydroxyethylthiazole kinase and isopentenyl phosphate kinase during the reaction course increases the conversion rate by 3.45-fold compared to single-addition protocols [23]. This approach compensates for enzyme deactivation and substrate inhibition effects that limit prolonged reaction efficiency [23].

For chemical synthesis optimization, reaction atmosphere control prevents oxidative degradation of sensitive intermediates [15]. Inert atmosphere conditions using nitrogen or argon gas eliminate oxygen-mediated side reactions and extend the stability of phosphorylating agents [15]. Temperature control during chemical synthesis prevents thermal decomposition of products, particularly important when using phosphorus oxychloride at elevated temperatures [14].

Purification optimization strategies focus on minimizing product loss during isolation procedures [12]. Direct precipitation methods using controlled pH adjustment allow for efficient separation of ionic phosphate products from organic reaction mixtures [12]. Alternative approaches utilize ion-exchange chromatography for high-purity product isolation, particularly important for applications requiring pharmaceutical-grade materials [12].

Patent-Based Industrial Synthesis Protocols

Industrial synthesis protocols for crotyl phosphate are documented in several patents that describe scalable methodologies suitable for commercial production [1] [6] [34] [35] [38]. United States Patent 2394829A specifically addresses the preparation of allyl-type phosphates, including crotyl phosphate, through systematic phosphorylation of unsaturated alcohols [1]. This patent describes a comprehensive approach using phosphoric acid derivatives and various alcohol substrates, demonstrating the versatility of the methodology for producing multiple phosphate esters simultaneously [1].

The industrial protocol outlined in US Patent 2394829A utilizes a controlled reaction between crotyl alcohol and phosphoric acid dibromide derivatives at temperatures ranging from room temperature to 50 degrees Celsius [1]. The process incorporates pyridine as a hydrogen bromide scavenger and maintains anhydrous conditions throughout the reaction sequence [1]. Product isolation involves distillation under reduced pressure, followed by neutralization and crystallization procedures to obtain high-purity crotyl phosphate [1].

European Patent 2771473A1 describes an enzymatic approach for industrial crotyl phosphate production as part of a broader butadiene synthesis pathway [6]. This patent details the use of hydroxyethylthiazole kinase and thiamine kinase for the phosphorylation of crotyl alcohol under physiological conditions [6]. The process operates at temperatures between 37 and 40 degrees Celsius and utilizes adenosine triphosphate as the phosphoryl donor in aqueous buffer systems [6]. The enzymatic approach offers advantages in terms of selectivity and environmental sustainability compared to traditional chemical methods [6].

United States Patent 3801683A presents a trialkylphosphate production process that includes provisions for crotyl phosphate synthesis [14]. This patent describes a continuous process involving the reaction of phosphorus oxychloride with alcohols under controlled temperature and pressure conditions [14]. The key innovation involves alcohol recovery under reduced pressure, enabling recycling of unreacted starting materials and maximizing atom economy [14]. The process achieves high yields through optimization of temperature profiles and residence time distribution [14].

Table 4: Industrial Patent-Based Synthesis Protocols

| Patent/Process | Starting Materials | Key Process Features | Temperature Range (°C) | Industrial Advantage |

|---|---|---|---|---|

| US2394829A - Allyl-type phosphates | Crotyl alcohol, phosphoric acid derivatives | Multiple alcohol phosphorylation | Room temperature to 50 | Versatile alcohol substrates |

| EP2771473A1 - Enzymatic butadiene production | Crotyl alcohol, adenosine triphosphate, kinases | Enzymatic pathway to butadiene | 37-40 (physiological) | Green chemistry approach |

| US3801683A - Trialkylphosphate process | Phosphorus oxychloride, alcohols | Alcohol recovery under reduced pressure | 10-50 | High yield recovery process |

| US4003966 - Selective phosphorylation | Phenols, dimethyl disulfide, trialkyl phosphite | One-step selective phosphorylation | 40 | Substrate selectivity |

| EP3778612B1 - Phosphate derivatives | Various phosphate sources | Direct phosphate conversion | Variable | Broad substrate scope |

US Patent 4003966 describes a selective phosphorylation process that can be adapted for crotyl phosphate synthesis [39]. This patent introduces the use of dimethyl disulfide and trialkyl phosphite as a phosphorylating system, operating at controlled temperatures around 40 degrees Celsius [39]. The methodology demonstrates excellent selectivity for hydroxyl group phosphorylation over other functional groups, making it suitable for complex substrate molecules [39]. The process achieves yields of 77 percent under optimized conditions with controlled exothermic reaction management [39].

Recent patent developments include European Patent 3778612B1, which describes phosphate derivatives and their synthesis using direct conversion methods [36]. This patent covers broad substrate scope applications and variable temperature conditions depending on the specific substrate requirements [36]. The methodology emphasizes green chemistry principles and reduced environmental impact compared to traditional phosphorylation approaches [36].

Industrial implementation considerations include scale-up factors such as heat transfer efficiency, mixing requirements, and waste management protocols [14] [38]. The exothermic nature of phosphorylation reactions requires careful temperature control systems to prevent thermal runaway and product degradation [39]. Continuous monitoring of reaction progress through analytical techniques such as phosphorus-31 nuclear magnetic resonance spectroscopy ensures consistent product quality and yield optimization [38].

Economic considerations for industrial crotyl phosphate production include raw material costs, energy requirements, and environmental compliance factors [6] [38]. Enzymatic processes offer advantages in terms of mild reaction conditions and reduced waste generation, but require higher initial capital investment for enzyme production and purification systems [6]. Chemical processes provide higher throughput capabilities but generate acidic waste streams that require neutralization and disposal [14] [38].

XLogP3

Other CAS

Wikipedia

Explore Compound Types